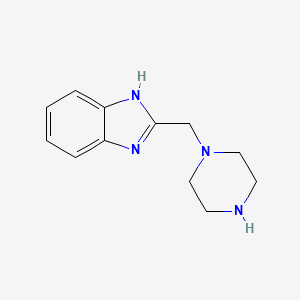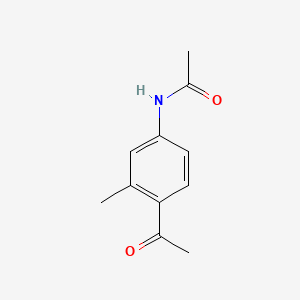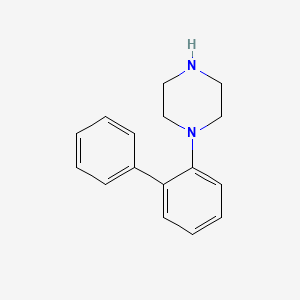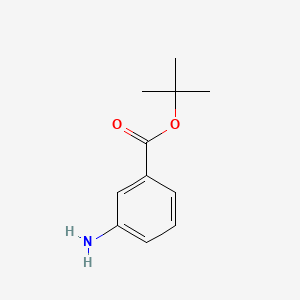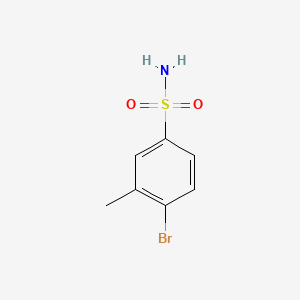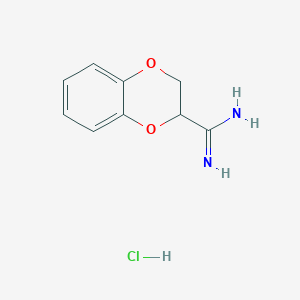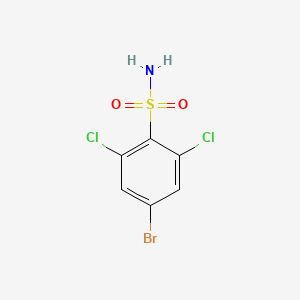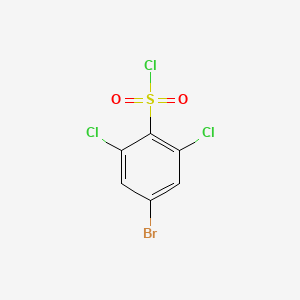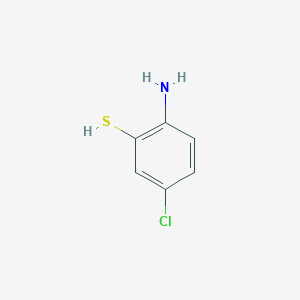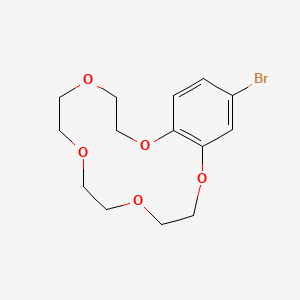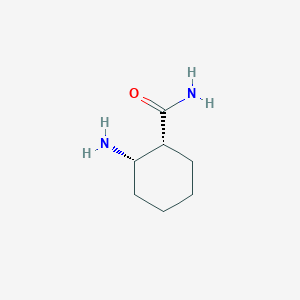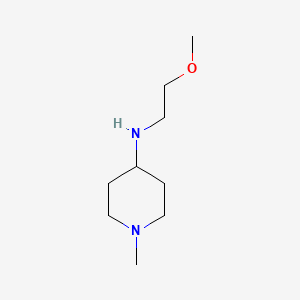
N-(2-甲氧基乙基)-1-甲基哌啶-4-胺
描述
N-(2-methoxyethyl)-1-methylpiperidin-4-amine is a compound that falls within the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Piperidine derivatives are often explored for their potential as pharmaceutical agents due to their structural similarity to natural alkaloids and their ability to interact with biological targets .
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, the Mannich reaction is a common approach used to synthesize such compounds, as demonstrated in the synthesis of 2,6-bis(4-methoxyphenyl)piperidin-4-one derivatives . Methylation is another crucial step in the synthesis of N-methylated piperidine derivatives, which can be performed using methanol at room temperature in the presence of a photocatalyst . These methods provide efficient routes to obtain piperidine derivatives with different substituents, which can significantly influence their biological activities.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . Conformational analysis of piperidine derivatives, such as the study of trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-methylpiperidine, reveals the presence of chair conformations and the barriers to amide bond rotation, which are important for understanding their chemical behavior and interactions with biological targets .
Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions. For example, N-methylpiperidine-derived compounds can participate in [2 + 2] cycloadditions with ketenes to produce β-lactams . The reactivity of these compounds can also be influenced by N-oxidation and N-quaternization, which affect the chemical shifts observed in NMR spectroscopy . These reactions are significant for the modification and functionalization of piperidine derivatives for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. Hindered amine stabilizers, which are piperidine derivatives, have been analyzed for their homogeneity and purity using temperature-programmed liquid chromatography, indicating the complexity of these compounds and the importance of analytical methods for their characterization . Additionally, the effects of N-oxidation and N-quaternization on the NMR chemical shifts of N-methylpiperidine-derived compounds provide insights into the electronic environment of the nitrogen atom and the influence of different substituents on the piperidine ring .
科学研究应用
Summary of the Application
“N-(2-methoxyethyl)-1-methylpiperidin-4-amine” is used in the synthesis of a thermoresponsive non-ionic polymer, Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) . This polymer combines two classical chemical motifs from non-ionic water-soluble polymers, namely, the amide and ethyleneglycol ether moieties .
Methods of Application or Experimental Procedures
PbMOEAm was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . A series of homo- and block copolymers with varying molar masses but low dispersities and different end groups were prepared .
Results or Outcomes
The thermoresponsive behavior of PbMOEAm in aqueous solution was analyzed via turbidimetry and dynamic light scattering (DLS) . The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions . This rise is attributed to the polymers’ hydrophobic end groups incorporated via the RAFT agents . When a surfactant-like strongly hydrophobic end group was attached using a functional RAFT agent, CP was lowered to 42 °C, i.e., closer to human body temperature .
Application in Denture Base Resin Development
Summary of the Application
“N-(2-methoxyethyl)-1-methylpiperidin-4-amine” is used in the development of denture base resins . Poly(methyl methacrylate) (PMMA)-based denture base resins can easily develop oral bacterial and fungal biofilms, which may constitute a significant health risk . Poly(2-methoxyethyl acrylate) (PMEA) has anti-fouling properties .
Methods of Application or Experimental Procedures
Acrylic resins containing a series of PMEA polymers with various molecular weights (MWs) at different concentrations were prepared . The mechanical properties, surface gloss, direct transmittance, and cytotoxicity were evaluated, along with the distribution of PMEA in the resin .
Results or Outcomes
Resins with low-MW PMEA (2000 g mol −1) (PMEA-1) at low concentrations satisfied the clinical requirements for denture resins, and the PMEA was homogeneously distributed . The PMEA-1 resin most effectively inhibited biofilm formation (∼50% reduction in biofilm mass and thickness compared to those of the control) .
Application in Thermoresponsive Polymer Development
Summary of the Application
“N-(2-methoxyethyl)-1-methylpiperidin-4-amine” is used in the development of thermoresponsive polymers . The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method proceeded in a controlled/living manner .
Methods of Application or Experimental Procedures
The homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increasing by decreasing the degree of polymerization (x) .
Results or Outcomes
The chain-end group in PMOEAm affected the Tcp with PMOEAm x > MCIP-PMOEAm x . The Tcp of statistical copolymers was higher than that of block copolymers, with PMOEAm x - s -PDMAm y > PMOEAm x - b -PDMAm y and PMOEAm x - s -PEOEAm y > PMOEAm x - b -PEOEAm y .
Application in Thermosensitive Copolymers Development
Summary of the Application
“N-(2-methoxyethyl)-1-methylpiperidin-4-amine” is used in the development of thermosensitive copolymers . The copolymers based on poly (2-methoxyethyl acrylate- co -poly (ethylene glycol) methyl ether acrylate) (P (MEA- co -PEGA)) are used for nanogel synthesis by RAFT dispersion polymerization in water .
Methods of Application or Experimental Procedures
The copolymers were synthesized by RAFT dispersion polymerization in water .
Results or Outcomes
The copolymers exhibit thermosensitive properties and are used for nanogel synthesis .
Application in Thermoresponsive Non-Ionic Polymer Development
Summary of the Application
“N-(2-methoxyethyl)-1-methylpiperidin-4-amine” is used in the development of thermoresponsive non-ionic polymers . Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) featuring two classical chemical motifs from non-ionic water-soluble polymers, namely, the amide and ethyleneglycolether moieties, was synthesized .
Methods of Application or Experimental Procedures
PbMOEAm was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . A series of homo- and block copolymers with varying molar masses but low dispersities and different end groups were prepared .
Results or Outcomes
The thermoresponsive behavior of the polymers in aqueous solution was analyzed via turbidimetry and dynamic light scattering (DLS) . The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions . This rise is attributed to the polymers’ hydrophobic end groups incorporated via the RAFT agents . When a surfactant-like strongly hydrophobic end group was attached using a functional RAFT agent, CP was lowered to 42 °C, i.e., closer to human body temperature .
安全和危害
The safety data sheet for a related compound, “Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide”, provides some general safety precautions. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment2. However, the specific safety and hazard information for “N-(2-methoxyethyl)-1-methylpiperidin-4-amine” is not available.
未来方向
The future directions for research involving “N-(2-methoxyethyl)-1-methylpiperidin-4-amine” are not explicitly mentioned in the available literature. However, related fields such as oligonucleotide therapeutics and RNA interference (RNAi) have seen significant advancements and hold promise for future research91011.
属性
IUPAC Name |
N-(2-methoxyethyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11-6-3-9(4-7-11)10-5-8-12-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYMRSNKBLZRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375488 | |
| Record name | N-(2-methoxyethyl)-1-methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-methylpiperidin-4-amine | |
CAS RN |
416887-38-2 | |
| Record name | N-(2-methoxyethyl)-1-methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Methoxyethyl)-1-methylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

